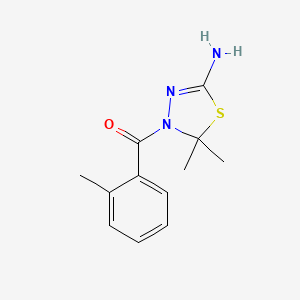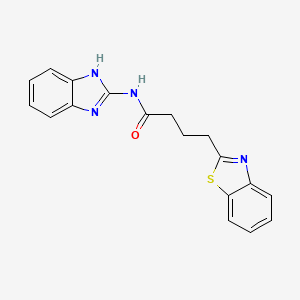![molecular formula C14H14N2O3S B10979284 (2R)-{[(2-methyl-1,3-thiazol-4-yl)acetyl]amino}(phenyl)ethanoic acid](/img/structure/B10979284.png)
(2R)-{[(2-methyl-1,3-thiazol-4-yl)acetyl]amino}(phenyl)ethanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-{[(2-methyl-1,3-thiazol-4-yl)acetyl]amino}(phenyl)ethanoic acid is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and antitumor properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-{[(2-methyl-1,3-thiazol-4-yl)acetyl]amino}(phenyl)ethanoic acid typically involves the reaction of 2-methyl-1,3-thiazole-4-carboxylic acid with an appropriate amine under specific conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as crystallization and chromatography is also common to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-{[(2-methyl-1,3-thiazol-4-yl)acetyl]amino}(phenyl)ethanoic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Wissenschaftliche Forschungsanwendungen
(2R)-{[(2-methyl-1,3-thiazol-4-yl)acetyl]amino}(phenyl)ethanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anti-inflammatory and antitumor activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (2R)-{[(2-methyl-1,3-thiazol-4-yl)acetyl]amino}(phenyl)ethanoic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Sulfathiazol: Ein antimikrobielles Medikament mit einem Thiazolring.
Ritonavir: Ein antiretrovirales Medikament, das einen Thiazolring enthält.
Abafungin: Ein antifungales Medikament mit einem Thiazolring.
Bleomycin: Ein antineoplastisches Medikament, das einen Thiazolring enthält.
Einzigartigkeit
(2R)-{[(2-Methyl-1,3-thiazol-4-yl)acetyl]amino}(phenyl)ethanoic acid ist aufgrund seiner spezifischen Struktur und des Vorhandenseins sowohl eines Thiazolrings als auch einer Phenylgruppe einzigartig.
Eigenschaften
Molekularformel |
C14H14N2O3S |
|---|---|
Molekulargewicht |
290.34 g/mol |
IUPAC-Name |
(2R)-2-[[2-(2-methyl-1,3-thiazol-4-yl)acetyl]amino]-2-phenylacetic acid |
InChI |
InChI=1S/C14H14N2O3S/c1-9-15-11(8-20-9)7-12(17)16-13(14(18)19)10-5-3-2-4-6-10/h2-6,8,13H,7H2,1H3,(H,16,17)(H,18,19)/t13-/m1/s1 |
InChI-Schlüssel |
AKVILWDFGZUYPM-CYBMUJFWSA-N |
Isomerische SMILES |
CC1=NC(=CS1)CC(=O)N[C@H](C2=CC=CC=C2)C(=O)O |
Kanonische SMILES |
CC1=NC(=CS1)CC(=O)NC(C2=CC=CC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[2-(Piperidin-1-yl)ethyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B10979204.png)
![Cyclohexyl[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B10979214.png)
![ethyl {[5-(5-ethylthiophen-3-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B10979220.png)
![3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide](/img/structure/B10979227.png)
![trans-4-[(2-hydroxy-4-oxoquinazolin-3(4H)-yl)methyl]-N-(4-methyl-1,3-thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B10979231.png)

![4-{[(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzamide](/img/structure/B10979241.png)
![2-(4-chloro-1H-indol-1-yl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B10979245.png)

![3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-(pyridin-4-ylmethyl)propanamide](/img/structure/B10979256.png)
![N-[2-(furan-2-yl)ethyl]-5,6-dimethoxy-1H-indole-2-carboxamide](/img/structure/B10979266.png)

![N-{2-oxo-2-[(3,4,5-trifluorophenyl)amino]ethyl}-4-phenylpiperazine-1-carboxamide](/img/structure/B10979277.png)

